Coenzyme Q0

electrochemistry analytical chemistry redox biology

Procure Coenzyme Q0 (CoQ0, CAS 605-94-7), the zero-isoprenoid-chain ubiquinone analog that is structurally and functionally distinct from CoQ10. Its water solubility and unique redox-cycling properties make it an essential research tool for mitochondrial ROS-mediated apoptosis studies and a direct starting material for single-step idebenone synthesis (65% yield). As the optimal template for CoQ10-selective molecularly imprinted polymers, it enables high-recovery extraction from complex biological matrices. Choose CoQ0 when longer-chain CoQ analogs cannot substitute.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 605-94-7
Cat. No. B191103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q0
CAS605-94-7
Synonyms2,3-dimethoxy-5-methyl-1,4-benzoquinone
2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione
CCRIS 7153
coenzyme Qo
ubiquinone 0
ubiquinone-0
ubiquinone-O
UQ(0) cpd
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C1=O)OC)OC
InChIInChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3
InChIKeyUIXPTCZPFCVOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coenzyme Q0 (CAS 605-94-7) for Research Procurement: A Quinone with Zero-Isoprene Differentiation


Coenzyme Q0 (CoQ0, 2,3-dimethoxy-5-methyl-p-benzoquinone), a ubiquinone analog with zero isoprenoid side-chain units, is a synthetic quinone also identified as a derivative of the medicinal fungus Antrodia camphorata [1]. With a molecular formula of C9H10O4 and molecular weight of 182.17 g/mol, CoQ0 represents the minimal core benzoquinone structure of the Coenzyme Q family, lacking the lipophilic polyisoprenoid tail characteristic of longer-chain homologs such as CoQ10 [2]. This structural minimalism confers distinct physicochemical properties including water solubility relative to lipophilic CoQ homologs [3], and fundamentally alters its biological activity profile compared to electron-transport chain participants like CoQ10 [4]. CoQ0 is primarily utilized as a key synthetic intermediate in the preparation of idebenone and other CoQ analogs [5], as a molecular template in analytical applications for CoQ10 detection [6], and as a research tool for investigating ROS-mediated apoptosis and autophagy mechanisms across diverse cancer models [7].

Coenzyme Q0 Substitution Risks: Why CoQ10 or Idebenone Cannot Replace This Zero-Isoprene Scaffold


Generic substitution among Coenzyme Q family members is scientifically unsound due to fundamental structure-activity divergence dictated by isoprenoid side-chain length. CoQ0, bearing zero isoprene units, exhibits biological activities that are qualitatively distinct from longer-chain homologs such as CoQ6, CoQ10, or the synthetic analog idebenone. Empirical data demonstrate that CoQ0 fails to stimulate phagocytic activity in rats—a function that CoQ10, CoQ6, and hexahydrocoenzyme Q4 perform effectively—confirming that the polyisoprenoid tail is an absolute structural requirement for certain immunomodulatory functions within the CoQ family [1]. Furthermore, CoQ0's lack of a side chain eliminates its capacity to participate in mitochondrial electron transport chain activities characteristic of CoQ10, while simultaneously conferring water solubility that distinguishes it from highly lipophilic CoQ homologs [2]. Electrochemically, CoQ0 exhibits parent anion radical formation at distinct energy thresholds (sharp peak at ~0 eV) compared to CoQ1, CoQ2, and CoQ4 (stabilization at 1.2–1.4 eV), establishing that side-chain absence fundamentally alters electron-accepting properties [3]. For research applications requiring specific induction of ROS-mediated apoptosis via VDAC1 upregulation and mitochondrial PTP opening, CoQ10 is not a functional substitute because CoQ0's pro-oxidant anticancer mechanism operates independently of electron transport chain participation and relies on redox-cycling properties unique to unprenylated quinones [4].

Coenzyme Q0 Quantitative Differentiation Evidence for Scientific Selection


Electrochemical Oxidation Behavior: CoQ0 vs. CoQ10 — Methoxy Group Oxidation Without Isoprene Side-Chain Interference

Voltammetric analysis on glassy carbon macroelectrodes and carbon fiber microelectrodes in acetic acid revealed that CoQ0 exhibits a lower overall number of electrons involved in anodic oxidation compared to CoQ10 [1]. This quantitative difference arises because CoQ10 undergoes additional irreversible oxidation at its unsaturated isoprene side chain, whereas CoQ0—lacking any isoprenoid tail—undergoes oxidation exclusively at methoxy groups [1]. The irreversible, diffusion-controlled two-electron oxidation of CoQ0 methoxy groups occurs above 1.5 V (vs. Ag/AgCl) and is not associated with the well-known CoQ/CoQH2 redox couple [1].

electrochemistry analytical chemistry redox biology

Phagocytic Stimulation Activity: CoQ0 vs. CoQ10, CoQ6, and Hexahydrocoenzyme Q4 — Complete Lack of Immunomodulatory Function

In a rat phagocytosis model, CoQ10 produced a more pronounced stimulation than either CoQ6 or hexahydrocoenzyme Q4, with optimal activity between 24–48 hours post-administration [1]. In direct contrast, CoQ0, eicosahydrocoenzyme Q10, and 6-chromenols derived from CoQ6 and CoQ10 were all unable to stimulate the phagocytic rate of rats at the doses and administration times tested [1]. Vitamin E also proved ineffective under the conditions studied [1].

immunology phagocytosis structure-activity relationship

Anticancer Potency in Quinone/Ascorbate Redox-Pair Systems: CoQ0/Ascorbate vs. 10 Other Q/A Pairs — Most Pronounced Effects In Vitro and In Vivo

In a comparative study evaluating 11 distinct quinone/ascorbate (Q/A) redox-pairs on cultured cancer cells and cancer-bearing mice, benzoquinone/ascorbate redox-pairs were more effective than naphthoquinone/ascorbate redox-pairs [1]. Among all tested combinations, coenzyme Q0/ascorbate exhibited the most pronounced anticancer effects in both in vitro and in vivo models [1]. Q/A redox-pairs containing unprenylated quinones demonstrated strong dose-dependent antiproliferative and cytotoxic effects on cancer cells, accompanied by overproduction of mitochondrial superoxide and accelerated ATP depletion [1].

cancer therapeutics redox cycling mitochondria-targeted therapy

Parent Anion Radical Formation: CoQ0 vs. CoQ1, CoQ2, and CoQ4 — Distinct Low-Energy Stabilization Pattern

Electron attachment measurements for parent anion radical formation from CoQ0 at low electron energies (<2 eV) revealed a sharp peak at ~0 eV, a shoulder at 0.07 eV, and a peak around 0.49 eV [1]. In contrast, reported EA data for CoQ1, CoQ2, CoQ4, and para-benzoquinone indicated stabilization of parent anion radicals around 1.2–1.4 eV [1]. The absence of parent anion radical formation around 1.4 eV for CoQ0 is attributed to short auto-ionization lifetimes [1].

physical chemistry electron attachment computational chemistry

Solubility-Driven Differential Application: CoQ0 as Water-Soluble CoQ10 Homolog Enabling Nisin Synergy

CoQ0 was explicitly selected for antimicrobial synergy studies because it is the water-soluble homolog of CoQ10 [1]. In vitro checkerboard microdilution assays evaluating the interaction of nisin and CoQ0 against 15 food-borne isolates of Staphylococcus aureus demonstrated synergism with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.25 to 0.375 across all strains tested [1]. No antagonistic interaction between nisin and CoQ0 occurred [1].

antimicrobial food preservation synergy studies

VDAC1-Mediated Mitochondrial Apoptosis Induction: CoQ0 vs. Longer-Chain CoQ Analogs — Unique ROS-Dependent Mechanism

CoQ0 (0–40 μg/mL) treatment significantly reduced HL-60 human promyelocytic leukemia cell viability and upregulated mitochondrial VDAC1 expression [1]. This treatment triggered intracellular ROS generation, calcium release, mitochondrial membrane potential (ΔΨm) collapse, and permeability transition pore (PTP) opening [1]. CoQ0 induced apoptosis associated with DNA fragmentation, cytochrome c release, caspase-3 and PARP activation, and Bax/Bcl-2 dysregulation [1]. In vivo, CoQ0 effectively delayed tumor incidence and reduced tumor burden in HL-60-xenografted nude mice [1].

cancer biology mitochondrial apoptosis leukemia

Coenzyme Q0 Application Scenarios Grounded in Quantitative Differentiation Evidence


Synthesis of Idebenone and Coenzyme Q Analogs via Free-Radical Alkylation

CoQ0 serves as the direct starting material for single-step idebenone synthesis via free-radical alkylation with commercially available 11-hydroxyundecanoic acid in the presence of potassium peroxodisulfate and silver nitrate under mild conditions (CH3CN–H2O, 1:1), achieving yields of 65% based on CoQ0 [1]. This synthetic route is operationally simple compared to multistep Friedel–Crafts acylation (16% total yield) or Heck coupling (20% total yield) approaches that employ alternative starting materials [1]. The methodology is also applicable to the preparation of other biologically active Coenzyme Q analogs [1].

Molecularly Imprinted Polymer (MIP) Template for Selective CoQ10 Extraction and Quantification

CoQ0 functions as an effective template for synthesizing molecularly imprinted polymers (MIPs) used in solid-phase extraction for the selective recognition and quantification of CoQ10 in complex biological matrices such as liver extract [2]. The optimized MISPE procedure using CoQ0-templated MIP achieved extraction recoveries exceeding 73.7% with precision of 3.6–8.3%, detection limits of 2.4 μg g⁻¹, and a linear quantification range of 7.5–150 μg g⁻¹ tissue [2]. CoQ0's structural similarity to the CoQ10 quinone head group, combined with its commercial availability and absence of a lipophilic tail, makes it an ideal template for generating binding cavities that selectively recognize CoQ10 while minimizing nonspecific hydrophobic interactions [2].

Redox-Cycling 'Mitocan' Anticancer Research with Quinone/Ascorbate Combination Therapy

CoQ0, when combined with ascorbate as a redox-pair, exhibits the most pronounced anticancer effects among 11 tested quinone/ascorbate combinations in both in vitro and in vivo models [3]. This application leverages CoQ0's unprenylated structure, which enables enhanced redox-cycling specifically within impaired cancerous mitochondria due to their redox imbalance, leading to mitochondrial superoxide overproduction and accelerated ATP depletion [3]. Normal cells tolerate the same CoQ0/ascorbate redox-pair without significant viability compromise or energy homeostasis disruption [3]. This selective vulnerability creates a therapeutic window for investigating mitochondrial-targeted anticancer strategies.

Water-Soluble Quinone for Antimicrobial Synergy and Aqueous-Phase Bioassays

CoQ0's water solubility—a direct consequence of its zero-isoprene structure—enables its use in aqueous experimental systems where lipophilic CoQ homologs such as CoQ10 would require organic solvent carriers [4]. Demonstrated applications include checkerboard microdilution assays evaluating antimicrobial synergy with nisin against food-borne Staphylococcus aureus isolates, where CoQ0 achieved FICI values of 0.25–0.375, indicating robust synergistic interactions without antagonism [4]. This aqueous compatibility also facilitates studies of quinone redox status in cell culture systems, such as pulmonary arterial endothelial cell models where CoQ0's conversion to quinol and semiquinone forms can be monitored via HPLC and EPR without solvent interference [5].

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